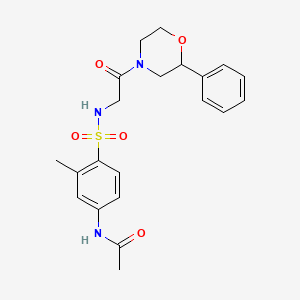

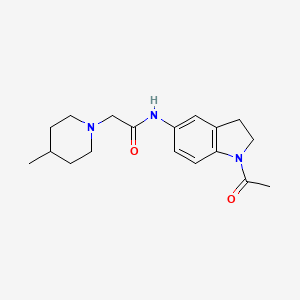

![molecular formula C11H12N2O B2385164 [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol CAS No. 1248905-63-6](/img/structure/B2385164.png)

[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . There are different methods for the synthesis of imidazole derivatives, for example, one method involves the use of glyoxal, formaldehyde, and ammonia .

Molecular Structure Analysis

The structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms. The nitrogen atoms are not adjacent to each other in the ring .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds show different biological activities such as antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular formula of imidazole is C3H4N2 and it has a molecular weight of 68.08 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol and its derivatives are fundamental in chemical synthesis, providing pathways to intricate molecular structures. For instance, Ohta et al. (1987) demonstrated the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives, highlighting their conversion into carbonyl compounds via quaternary salts. This process underscores the masked carbonyl group's synthetic utility, facilitating diverse chemical transformations (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Catalytic Applications

Imidazole derivatives, including this compound, find applications in catalysis. Sarki et al. (2021) developed a method using methanol as both a C1 synthon and H2 source for selective N-methylation of amines, showcasing the use of readily available catalysts for synthesizing pharmaceutical agents. This process emphasizes the role of imidazole derivatives in facilitating economically viable and green chemical reactions (Sarki et al., 2021).

Corrosion Inhibition

The application of imidazole-based molecules, including [4-(1H-imidazol-1-yl)-phenyl]methanol, in corrosion inhibition of carbon steel in an acidic medium has been demonstrated by Costa et al. (2021). The study reveals that these molecules significantly enhance corrosion protection, attributing the efficiency to the molecular softness and polarity, which facilitate stronger interactions with the metal surface (Costa et al., 2021).

Material Science

In material science, imidazole derivatives are utilized for creating advanced materials with specific properties. For example, Gaynor et al. (2023) reported the synthesis of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, highlighting its potential as a precursor for biomimetic chelating ligands. This research underscores the versatility of imidazole compounds in designing molecules with desired functionalities for various applications (Gaynor, McIntyre, & Creutz, 2023).

Wirkmechanismus

Target of Action

Imidazole compounds, which [4-(1h-imidazol-1-yl)-2-methylphenyl]methanol is a part of, are known to interact with various cellular proteins .

Mode of Action

It is known that imidazole compounds can add a myristoyl group to the n-terminal glycine residue of certain cellular proteins . This modification can affect the function and localization of these proteins within the cell.

Biochemical Pathways

It is known that imidazole compounds can produce nitric oxide (no), a messenger molecule with diverse functions throughout the body .

Result of Action

It is known that imidazole compounds can mediate tumoricidal and bactericidal actions in macrophages through the production of nitric oxide (no) .

Safety and Hazards

Zukünftige Richtungen

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Eigenschaften

IUPAC Name |

(4-imidazol-1-yl-2-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-6-11(3-2-10(9)7-14)13-5-4-12-8-13/h2-6,8,14H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFNSKGQDLMACN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

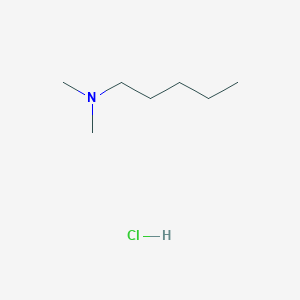

![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)

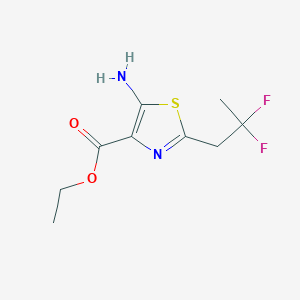

![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)

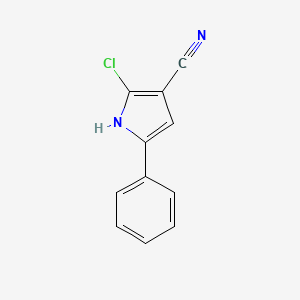

![Ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]amino]acetate](/img/structure/B2385086.png)

![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)

![1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2385093.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)

![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)

![Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385100.png)

![5-Chloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2385102.png)